molecular formula C22H22FN3O2 B2404279 (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1358236-09-5

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone

Cat. No.: B2404279
CAS No.: 1358236-09-5
M. Wt: 379.435
InChI Key: PDZJXZGHKLRERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a fluoro group at the 6-position, an ethylphenylamino group at the 4-position, and a morpholino group attached to a methanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Substitution with Ethylphenylamino Group: The ethylphenylamino group can be introduced through nucleophilic aromatic substitution (S_NAr) reactions.

    Attachment of the Morpholino Group: The morpholino group can be attached via amide bond formation using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline core or the carbonyl group, resulting in the formation of reduced quinoline derivatives or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly employed.

    Substitution: Conditions for substitution reactions can vary, but typically involve the use of bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) to facilitate the reaction.

Major Products:

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

(4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion (ADME) properties.

    Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the fluoro and morpholino groups may enhance its binding affinity and specificity for certain proteins, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

    (4-Amino-6-fluoroquinolin-3-yl)(morpholino)methanone: Lacks the ethylphenyl group, which may affect its biological activity and binding properties.

    (4-((4-Methylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic profile.

    (4-((4-Ethylphenyl)amino)-6-chloroquinolin-3-yl)(morpholino)methanone: Substitutes the fluoro group with a chloro group, which may impact its reactivity and interactions with biological targets.

Uniqueness: The presence of the ethylphenylamino group and the fluoro substitution at the 6-position of the quinoline core makes (4-((4-Ethylphenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone unique. These structural features contribute to its distinct chemical and biological properties, including enhanced binding affinity, specificity, and potential therapeutic efficacy.

Properties

IUPAC Name

[4-(4-ethylanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-15-3-6-17(7-4-15)25-21-18-13-16(23)5-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h3-8,13-14H,2,9-12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZJXZGHKLRERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.